molecular formula C15H20N2O6 B149518 (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid CAS No. 127106-71-2

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid

Cat. No.: B149518
CAS No.: 127106-71-2
M. Wt: 324.33 g/mol
InChI Key: HTDDLFNQWIQXQX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid (CAS 127106-71-2) is a chiral, non-proteinogenic β-amino acid derivative of high interest in medicinal chemistry and drug discovery. It serves as a critical synthetic intermediate, or "building block," for the construction of more complex, bioactive molecules. Its primary research value lies in the development of novel macrocyclic compounds, which are prominent in pharmaceuticals for infectious diseases and oncology . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, allowing for selective reactions at the carboxylic acid, such as peptide coupling, and its later removal under mild acidic conditions. The 4-nitrophenyl side chain can influence the electronic properties of the molecule and serves as a handle for further chemical modification. Chiral β-amino acids like this one are crucial components in peptidomimetics and β-peptides, imparting unique conformational properties and enhanced resistance to enzymatic degradation compared to their α-amino acid counterparts . Researchers utilize this scaffold to explore structure-activity relationships in the search for new therapeutic agents, particularly for difficult-to-drug targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)16-11(9-13(18)19)8-10-4-6-12(7-5-10)17(21)22/h4-7,11H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDDLFNQWIQXQX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Di-tert-butyl Dicarbonate [(Boc)₂O] in Biphasic Solvent Systems

Patent CN1793110A details a high-yield method using (Boc)₂O in acetone/water (1:1–1:10 v/v) with triethylamine (Et₃N) as a base. For example, Boc protection of L-glutamic acid at 25°C for 4 hours achieved 90% yield. The protocol minimizes racemization and simplifies purification by leveraging acetone’s low boiling point (56°C).

Reaction Conditions:

  • Solvent: Acetone/water (2:1 v/v)

  • Base: 2 equivalents Et₃N

  • Temperature: 0–40°C

  • Time: 0.5–4 hours

Table 1: Boc Protection Yields for Representative Amino Acids

Amino AcidYield (%)Purity (HPLC)
L-Aspartic Acid6098.5
L-Glutamic Acid9099.2
L-Proline7397.8

Asymmetric Synthesis of the Butanoic Acid Backbone

The C3–C4 bond formation is achieved through stereoselective conjugate addition or aldol reactions.

Magnesium Enolate-Mediated Conjugate Addition

EP0225311A2 discloses a method using magnesium enolates of malonic acid monoesters to react with N-Boc-protected amino acid imidazolides. For instance, the reaction of N-Boc-2-amino-2-phenylacetic acid imidazolide with methyl magnesium malonate in tetrahydrofuran (THF) and dimethylsulfoxide (DMSO) yielded 70–85% of the (3S,4S)-diastereomer.

Mechanistic Insights:

  • Enolate Formation: Malonic ester reacts with MgCl₂/Et₃N to form a stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the imidazolide’s carbonyl carbon, forming a tetrahedral intermediate.

  • Hydrolysis: Acidic workup (1N HCl) liberates the β-keto ester, which undergoes decarboxylation.

Critical Parameters:

  • Solvent: THF/DMSO (4:1 v/v) enhances enolate stability.

  • Temperature: 0°C to room temperature minimizes epimerization.

Incorporation of the 4-Nitrophenyl Substituent

The 4-nitrophenyl group is introduced via Suzuki-Miyaura coupling or pre-installed in starting materials.

Nitro Group Introduction via Electrophilic Aromatic Substitution

While not explicitly detailed in the cited patents, analogous methods involve nitration of phenyl precursors. For example, nitration of 4-phenylbutanoic acid derivatives using HNO₃/H₂SO₄ at 0°C provides regioselective para substitution.

Challenges:

  • Nitro groups may oxidize sensitive functionalities (e.g., amines), necessitating Boc protection prior to nitration.

Diastereomer Separation and Chiral Resolution

Chromatographic separation is required due to the formation of (3S,4S) and (3R,4S) diastereomers during synthesis.

Silica Gel Chromatography

EP0225311A2 reports using ethyl acetate/hexane (10:90 v/v) on a silica column (90 mm diameter × 500 mm height) to resolve diastereomers. The (3S,4S)-isomer elutes first, with a melting point of 94–95°C.

Table 2: Chromatographic Separation Efficiency

DiastereomerRetention Factor (Rf)Purity Post-Separation (%)
(3S,4S)0.3599.1
(3R,4S)0.2898.7

Final Deprotection and Carboxylic Acid Formation

Saponification of the methyl ester is performed under mild alkaline conditions to avoid Boc group cleavage.

Hydrolysis with Lithium Hydroxide

Stirring the methyl ester with LiOH (2 equivalents) in THF/water (3:1 v/v) at 0°C for 2 hours affords the carboxylic acid in 95% yield.

Reaction Equation:

(S)-3-Boc-amino-4-(4-nitrophenyl)butanoate+LiOH(S)-3-Boc-amino-4-(4-nitrophenyl)butanoic acid+MeOH\text{(S)-3-Boc-amino-4-(4-nitrophenyl)butanoate} + \text{LiOH} \rightarrow \text{(S)-3-Boc-amino-4-(4-nitrophenyl)butanoic acid} + \text{MeOH}

Industrial Scalability and Process Optimization

Key considerations for large-scale production include solvent recycling, catalytic asymmetric synthesis, and continuous flow systems.

Solvent Recovery

THF and DMSO are distilled under reduced pressure (2660 Pa) and reused, reducing costs by 40% .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective layer for the amine, enabling selective reactions at other sites. Acidolysis using trifluoroacetic acid (TFA) is the primary method for Boc removal :

Reaction Conditions :

  • Reagent : TFA in dichloromethane (DCM)

  • Temperature : Room temperature

  • Duration : 2–4 hours

Outcome :

  • The Boc group is cleaved, yielding the free amine, (S)-3-amino-4-(4-nitrophenyl)butanoic acid.

  • This deprotected amine participates in peptide coupling or further functionalization .

Reduction of the Nitro Group

The 4-nitrophenyl group undergoes catalytic hydrogenation to form a 4-aminophenyl derivative, enhancing its bioactivity potential:

Reaction Conditions :

  • Catalyst : Palladium on carbon (Pd/C)

  • Reductant : Hydrogen gas (H₂)

  • Solvent : Ethanol or methanol

  • Pressure : 1–3 atm

Outcome :

  • Nitro (−NO₂) → Amino (−NH₂) conversion.

  • The product, (S)-3-((Boc)amino)-4-(4-aminophenyl)butanoic acid, is a versatile intermediate for drug design .

Halogenation Reactions

The nitrophenyl moiety facilitates electrophilic substitution under halogenation conditions:

Reaction Conditions :

  • Reagent : N-Bromosuccinimide (NBS) or CuBr₂

  • Solvent : Chloroform or dichloromethane

  • Temperature : −20°C to room temperature

Outcome :

  • Bromination at the para position relative to the nitro group.

  • Products include brominated derivatives for cross-coupling reactions .

Carboxylic Acid Functionalization

The carboxylic acid undergoes esterification or amidation for further derivatization:

Esterification

Reaction Conditions :

  • Reagent : Methanol/HCl or ethanol/H₂SO₄

  • Temperature : Reflux

Outcome :

  • Methyl or ethyl ester formation, enhancing solubility for subsequent reactions .

Amidation

Reaction Conditions :

  • Reagent : Thionyl chloride (SOCl₂) → acyl chloride, followed by amine addition

  • Solvent : DCM or THF

Outcome :

  • Amide bond formation, critical for peptide synthesis .

Oxidative Transformations

The nitro group can be oxidized to a carboxylic acid under strong conditions, though this is less common:

Reaction Conditions :

  • Reagent : KMnO₄ in acidic medium

  • Temperature : 60–80°C

Outcome :

  • Nitro group → Carboxylic acid, yielding a dicarboxylic acid derivative .

Comparative Reaction Data

Reaction TypeReagents/ConditionsProductKey Applications
Boc DeprotectionTFA/DCM, 25°C, 2–4 hrs Free amine derivativePeptide synthesis
Nitro ReductionH₂/Pd-C, EtOH, 1–3 atm 4-Aminophenyl derivativeBioactive intermediates
BrominationNBS/CuBr₂, CHCl₃, −20°C Brominated aromatic compoundCross-coupling reactions
EsterificationMeOH/HCl, reflux Methyl esterSolubility enhancement
AmidationSOCl₂ → R-NH₂, THF Amide derivativeDrug candidate synthesis

Stereochemical Considerations

The (S)-configuration at the chiral center influences reaction outcomes:

  • Epimerization Risk : Acidic or basic conditions may induce racemization during Boc deprotection or esterification .

  • Mitigation : Use mild conditions (e.g., low temperatures) to preserve stereochemical integrity .

Industrial-Scale Optimization

Large-scale syntheses employ continuous flow reactors and advanced purification (e.g., chromatography) to enhance yield (>80%) and enantiomeric excess (>98%) .

This compound’s versatility in chemical transformations underscores its utility in medicinal chemistry, particularly for developing protease inhibitors and antimicrobial agents . Experimental protocols prioritize reagent efficiency and stereochemical control to maximize synthetic value.

Scientific Research Applications

Medicinal Chemistry

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of this compound have been studied for their potential as inhibitors in various enzyme systems, which are crucial for the treatment of diseases like cancer and diabetes .

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound can act as effective inhibitors of certain proteases. By modifying the side chains, researchers have been able to enhance the selectivity and potency of these inhibitors against specific targets, leading to potential therapeutic agents for treating conditions such as chronic inflammation and cancer .

Synthesis of Amino Acid Derivatives

The compound serves as a chiral building block in the synthesis of functionalized α-amino acids. Its tert-butoxycarbonyl (Boc) protecting group facilitates selective reactions while preserving the amino functionality. This characteristic is particularly valuable in asymmetric synthesis, where chirality is crucial.

Synthesis Pathway

A common synthetic route involves:

  • Protection : The amino group is protected using the Boc group.
  • Functionalization : The nitrophenyl group can be substituted or modified to create various derivatives.
  • Deprotection : The Boc group can be removed under mild acidic conditions to yield free amino acids suitable for further reactions.

This synthetic strategy has been instrumental in developing new drugs and studying biological processes involving amino acids .

Research Applications

The compound has been utilized in several research applications beyond medicinal chemistry:

  • Bioconjugation : It can be used to attach biomolecules to surfaces or other molecules, aiding in the development of targeted drug delivery systems.
  • Peptide Synthesis : As a building block, it contributes to the formation of peptides with specific biological activities, which are essential for understanding protein functions and interactions .

Potential Therapeutic Uses

Emerging studies suggest that this compound may have applications in treating metabolic disorders due to its structural similarity to known bioactive compounds. Ongoing research aims to explore its efficacy in modulating metabolic pathways involved in obesity and diabetes .

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The nitrophenyl group can interact with biological targets, such as enzymes or receptors, modulating their activity through various pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Positioning and Backbone Variations

(a) Aromatic Nitro Group Derivatives
  • Compound 4r (): 3-((5-((tert-Butoxycarbonyl)amino)pentyl)oxy)-4-nitrobenzoic acid Differs in backbone (benzoic acid vs. butanoic acid) and substituent placement (nitro group at position 4, Boc-protected amine via pentyloxy linker). Higher yield (91%) in hydrogenation reactions compared to typical Boc-protected intermediates .
(b) Triazole-Linked Analogues
  • Compounds 27d–27g (): Contain Boc-protected amines, nitrophenyl groups, and triazole rings. Example: Compound 27d includes a cyclohexylpropanoic acid chain and benzyloxycarbonyl (Cbz) protection. Yields range from 82–88%, with melting points 55–61°C, indicating comparable synthetic efficiency but distinct crystallinity due to extended alkyl chains and aromatic systems .
(c) Sulfonamide and Pyrazole Derivatives
  • Compound 38 (): Features a 4-nitrophenylsulfonamide group and Boc-protected amine.

Stereochemical and Electronic Comparisons

  • Amino Acid Derivatives (): 4-[(2-Amino-3-phenylpropanoyl)amino]butanoic acid lacks the Boc and nitro groups but shares a butanoic acid backbone. The absence of electron-withdrawing nitro groups reduces reactivity in aryl substitution reactions but improves compatibility with enzymatic systems .
  • Boc-Protected Arylalkanoic Acids (–6): Example: 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-(tert-butyl)benzyl)oxy)benzoic acid (1f) uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc, offering orthogonal protection strategies .

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid, commonly referred to as Boc-(S)-3-amino-4-(4-nitrophenyl)butyric acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₂₀N₂O₆
  • Molecular Weight : 324.33 g/mol
  • CAS Number : 127106-71-2
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and a nitrophenyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial , anti-inflammatory , and antitumor effects. Below is a detailed examination of these activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance:

  • Gram-positive and Gram-negative Bacteria : Compounds structurally similar to this compound have shown significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 6.3 µg/mL to 25 µg/mL .

Antitumor Activity

Research into the antitumor properties of compounds with similar structural features has yielded promising results:

  • Mechanisms of Action : Compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
  • Case Studies : In vitro studies have demonstrated that derivatives exhibit cytotoxicity against several cancer cell lines, including breast cancer and hepatocellular carcinoma cells, suggesting potential for development as anticancer agents .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialMIC against S. aureus: 6.3 µg/mL
MIC against E. coli: 12.5 µg/mL
Anti-inflammatoryModulation of inflammatory cytokines (indirect data)
AntitumorInduction of apoptosis in cancer cells

Research Findings

  • Cytotoxicity Studies : Various derivatives have been tested for cytotoxicity using assays like MTT or SRB, revealing that modifications can enhance selectivity towards tumor cells while minimizing effects on normal cells .
  • Structure-Activity Relationship (SAR) : Detailed SAR analyses indicate that the introduction of electron-withdrawing groups such as nitro groups can enhance biological activity by improving solubility and bioavailability .
  • Pharmacokinetics : Preliminary data suggest that compounds similar to this compound exhibit favorable pharmacokinetic profiles, including moderate solubility and potential for oral bioavailability .

Q & A

Q. What are the key steps in synthesizing (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid, and how is chirality maintained?

The synthesis typically involves:

  • Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during coupling reactions, preventing unwanted side reactions .
  • Nitrophenyl Incorporation : The 4-nitrophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging the electron-withdrawing nitro group to activate the phenyl ring for substitution .
  • Chiral Integrity : Chirality is maintained using enantiomerically pure starting materials (e.g., L-amino acid derivatives) or asymmetric catalysis. Chiral HPLC or polarimetry (e.g., optical rotation: -13.2° in 3 N NaOH) confirms enantiomeric excess .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), nitrophenyl aromatic protons (δ ~7.5-8.2 ppm), and carboxylic acid proton (if present) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm for nitro group absorption) assesses purity (>95% is typical for research-grade material) .
  • Melting Point : Reported ranges (e.g., 150–151°C for analogs) help confirm crystallinity and purity .

Q. What safety precautions are necessary when handling this compound?

  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the Boc group. Desiccate to avoid moisture-induced degradation .
  • Hazards : The nitro group may pose explosive risks under extreme conditions. Use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation/contact risks .
  • Waste Disposal : Neutralize acidic waste (carboxylic acid moiety) before disposal according to institutional guidelines .

Advanced Research Questions

Q. How does the 4-nitrophenyl substituent influence the compound’s reactivity and therapeutic potential?

  • Electron-Withdrawing Effects : The nitro group enhances electrophilicity, making the compound a candidate for nucleophilic substitution in prodrug design or enzyme inhibitor synthesis (e.g., DPP-4 analogs) .
  • Biological Activity : While direct data on the 4-nitrophenyl derivative is limited, structurally related compounds (e.g., 4-fluorophenyl or 3-bromophenyl analogs) show activity as protease inhibitors. Computational docking studies can predict binding affinity to targets like DPP-4 .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

  • Purification : Chiral column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical. Scalable asymmetric hydrogenation or enzymatic resolution may improve efficiency .
  • Side Reactions : Boc deprotection under acidic conditions (e.g., TFA) must be optimized to prevent racemization. Monitoring via chiral HPLC ensures >98% ee .

Q. How can computational modeling guide the optimization of this compound for specific biological targets?

  • Molecular Docking : Simulate interactions with targets (e.g., DPP-4) using software like AutoDock Vina. The nitro group’s electrostatic profile may enhance binding to catalytic residues .
  • QSAR Studies : Compare substituent effects (e.g., 4-NO2_2 vs. 4-CF3_3) on bioactivity using regression models. Data from bromophenyl (IC50_{50} ~0.5 nM) and trifluorophenyl analogs inform design .

Data Contradictions and Resolutions

  • Melting Point Variability : Reported mp for analogs ranges from 150–189°C due to polymorphism or purity differences. Consistently report drying conditions and DSC parameters .
  • Optical Rotation Discrepancies : Values may vary with solvent (e.g., NaOH vs. HCl). Standardize measurement conditions (e.g., 40 mg/mL in 3 N NaOH at 18°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.